molecular formula C18H16F3NO3S3 B2653143 N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 2097932-62-0

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No. B2653143
CAS RN: 2097932-62-0
M. Wt: 447.51
InChI Key: GQRLEDLWKCCBOG-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H16F3NO3S3 and its molecular weight is 447.51. The purity is usually 95%.
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Scientific Research Applications

Selective Hydrolysis of Methanesulfonate Esters

The study by Chan, Cox, and Sinclair (2008) focuses on the selective hydrolysis of methanesulfonate esters, which are chemically related to N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide. They investigated the pH-dependent hydrolysis of such esters, revealing insights into the removal of potentially genotoxic alkyl esters of methane sulfonic acid in pharmaceutical processes (Chan, Cox, & Sinclair, 2008).

Biocatalysis in Drug Metabolism

Zmijewski et al. (2006) applied biocatalysis to study the metabolism of a biaryl-bis-sulfonamide compound, which is structurally similar to the chemical . This study highlights the use of microbial systems for producing mammalian metabolites, demonstrating the utility of biocatalysis in drug metabolism studies (Zmijewski et al., 2006).

Synthesis of N-(omega-amino-1-hydroxyalkyl)phenyl Methanesulfonamide Derivatives

Hester et al. (1991) synthesized N-(omega-amino-1-hydroxyalkyl)phenyl methanesulfonamide derivatives and evaluated their Class III antiarrhythmic activity. This research offers insights into the synthesis and potential therapeutic applications of compounds related to N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide (Hester et al., 1991).

Synthesis of 1-Methylsulfonylindoles

Sakamoto et al. (1988) reported the one-step synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides. This study contributes to the understanding of synthetic methods for compounds containing the methanesulfonamide group, which is a key component of the chemical in focus (Sakamoto et al., 1988).

Characterization of Nimesulidetriazole Derivatives

Dey et al. (2015) characterized nimesulidetriazole derivatives, including N-(2-phenoxy-4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)methanesulfonamide. This study provides a detailed analysis of the molecular structure and intermolecular interactions of similar sulfonamide derivatives, which is relevant to the understanding of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide (Dey et al., 2015).

properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO3S3/c19-18(20,21)14-5-3-13(4-6-14)11-28(24,25)22-12-17(23,15-7-9-26-10-15)16-2-1-8-27-16/h1-10,22-23H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRLEDLWKCCBOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide

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